molecular formula C17H20N2O2 B1388935 N-(3-Aminophenyl)-4-(sec-butoxy)benzamide CAS No. 1020054-49-2

N-(3-Aminophenyl)-4-(sec-butoxy)benzamide

Cat. No.: B1388935
CAS No.: 1020054-49-2
M. Wt: 284.35 g/mol
InChI Key: ZBSVWPPLARVPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₇H₂₀N₂O₂ and exhibits a molecular weight of 284.36 grams per mole. The compound's systematic nomenclature reflects its structural complexity, incorporating both an aminophenyl moiety and a secondary butoxy substituent attached to the benzamide core structure. The Chemical Abstracts Service has assigned this compound the registry number 1020054-49-2, while it carries the Master Data List number MFCD09997463.

The structural architecture of this compound can be understood through its constituent functional groups. The molecule features a central benzamide framework, which serves as the primary scaffold for additional substitutions. The 3-aminophenyl group attached to the nitrogen atom of the amide function introduces both electronic and steric properties that significantly influence the compound's chemical behavior. Simultaneously, the 4-(sec-butoxy) substituent on the benzoyl ring contributes lipophilic characteristics that affect molecular interactions and potential biological activity.

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions, ensuring consistent identification across research communities. Alternative naming conventions may reference the compound as 4-(sec-butoxy)-N-(3-aminophenyl)benzamide, demonstrating the flexibility inherent in chemical nomenclature while maintaining structural accuracy. The presence of the secondary butoxy group, specifically butan-2-yloxy, distinguishes this compound from related derivatives that may contain primary or tertiary butoxy substituents.

Historical Context of Benzamide Derivative Research

The historical development of benzamide chemistry traces its origins to fundamental discoveries in organic chemistry during the nineteenth century. Benzamide itself, the parent compound of this derivative family, holds the distinction of being the first organic molecule for which two different crystalline polymorphs were discovered. This groundbreaking observation was made by Friedrich Wöhler and Justus von Liebig in 1832 during their pioneering studies that helped establish the foundations of structural organic chemistry.

Wöhler and Liebig's initial investigations of benzamide emerged from their collaborative work on the transformation of oil of bitter almonds, specifically benzaldehyde, into various chemical derivatives. Their research methodology involved the systematic conversion of benzaldehyde to an alcohol, acid, acid chloride, cyanide, and ultimately to benzamide through the reaction of benzoyl chloride with ammonia. This work represented a crucial milestone in the recognition of organic radicals, as the researchers identified the preservation of the benzoyl group identity throughout these varied transformations.

The significance of these early discoveries extended far beyond the immediate chemical observations. The identification of benzamide polymorphism provided critical insights into the nature of crystalline materials and their structural variations. When Wöhler and Liebig obtained needle-like crystals through slow crystallization of hot benzamide aqueous solutions, they observed their transformation to blocky crystals corresponding to what is now recognized as the stable polymorph. This observation laid the groundwork for understanding the complex relationship between molecular structure, crystallization conditions, and polymorphic behavior.

The evolution of benzamide derivative research has continued to demonstrate the versatility of this chemical scaffold. Contemporary research has revealed that numerous substituted benzamides serve as commercial pharmaceutical agents, spanning diverse therapeutic categories including analgesics, antidepressants, antiemetics, antipsychotics, and opioids. This broad therapeutic applicability has sustained scientific interest in benzamide derivatives and has driven the development of increasingly sophisticated synthetic methodologies for their preparation.

Significance in Contemporary Organic Chemistry

The contemporary significance of this compound and related derivatives stems from their demonstrated utility across multiple research domains. Modern benzamide chemistry has expanded substantially beyond the historical foundations established by early organic chemists, encompassing sophisticated applications in medicinal chemistry, materials science, and chemical biology. The structural features present in this compound exemplify the strategic incorporation of functional groups designed to modulate specific molecular properties.

Recent research developments have highlighted the potential of benzamide derivatives as therapeutic agents for neurodegenerative diseases. Synthesis programs focusing on benzamide scaffolds have yielded compounds with antiprion activity, demonstrating significant inhibition of prion protein conversion and accumulation in cellular assays. These investigations have established benzamide derivatives as attractive lead compounds for the development of therapeutic agents against prion diseases, illustrating the continued relevance of this chemical class in addressing contemporary medical challenges.

The structural complexity of compounds like this compound reflects modern synthetic capabilities and design strategies. The incorporation of the 3-aminophenyl substituent provides opportunities for additional functionalization and molecular recognition, while the secondary butoxy group contributes to the fine-tuning of physicochemical properties. This level of structural sophistication enables the development of compounds with enhanced selectivity and improved therapeutic profiles compared to simpler benzamide analogs.

Furthermore, contemporary research has explored the development of benzamide-based hybrid molecules that combine multiple pharmacophore elements within single molecular entities. Studies have demonstrated the successful integration of benzamide structures with hydroxypyridinone moieties to create multi-targeting agents for Alzheimer's disease treatment. These hybrid approaches represent innovative strategies for addressing complex diseases that involve multiple pathological pathways, highlighting the adaptability of benzamide scaffolds to modern drug design principles.

Properties

IUPAC Name

N-(3-aminophenyl)-4-butan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-12(2)21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)11-15/h4-12H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSVWPPLARVPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-4-(sec-butoxy)benzamide typically involves the following steps:

    Amination: Introduction of the amino group to the phenyl ring.

    Butoxylation: Introduction of the sec-butoxy group to the benzene ring.

    Amidation: Formation of the benzamide structure.

A common synthetic route might involve:

    Starting Material: 3-nitroaniline.

    Reduction: Reduction of the nitro group to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Butoxylation: Reaction of the intermediate with sec-butyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the sec-butoxy group.

    Amidation: Reaction of the resulting compound with benzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-4-(sec-butoxy)benzamide: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group.

    Reduction: The benzamide can be reduced to an amine.

    Substitution: The sec-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-(3-Aminophenyl)-4-(sec-butoxy)benzamide has been identified as a potent inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by modifying chromatin structure, and their inhibition has therapeutic implications for various diseases, including cancer and neurodegenerative disorders.

  • Mechanism of Action :
    • Modulates gene expression through alterations in histone acetylation levels.
    • Potential interactions with neurotransmitter systems may suggest applications in treating psychiatric disorders.

Research indicates that this compound can significantly impact biological pathways:

  • HDAC Inhibition Studies :
    • Effective inhibition of various HDAC isoforms has been reported, leading to increased histone acetylation in cancer cell lines.
HDAC IsoformIC (µM)
HDAC10.5
HDAC20.7
HDAC61.2
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, indicating its usefulness in neurodegenerative disease models.

Pharmaceutical Development

Due to its biological activities, this compound is being explored for its potential as a pharmaceutical agent:

  • Antipsychotic Potential : Interaction studies indicate that it may influence pathways related to mood regulation and psychotic disorders.

Industrial Applications

In addition to its pharmaceutical potential, this compound may find applications in the production of specialty chemicals or materials due to its unique chemical properties.

Case Studies and Research Findings

Several studies have explored the therapeutic potential and biological activity of this compound:

  • A study highlighted its effectiveness as an HDAC inhibitor across multiple cancer cell lines, emphasizing its role in altering gene expression profiles critical for tumor growth.
  • Another investigation into its neuroprotective effects demonstrated promising results in models simulating neurodegeneration.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(3-Aminophenyl)-4-(sec-butoxy)benzamide, highlighting differences in substituents, synthesis methods, and biological activities:

Compound Name Substituents/Modifications Key Properties/Activities Reference
N-(3-Aminophenyl)-4-butoxybenzamide Butoxy (linear) instead of sec-butoxy Higher lipophilicity due to linear alkyl chain; used as a chemical synthesis intermediate .
N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide Additional methyl group at ortho position of aminophenyl Potential steric hindrance effects on target binding; no direct activity data available .
N-(3-Aminophenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide (21) Piperidine-ethoxy group at para position Synthesized via catalytic hydrogenation (64% yield); evaluated for IL-6 signaling inhibition .
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]benzamide (60) Benzamide linked to 1,2,5-oxadiazole ring Melting point: 178°C; moderate antimicrobial activity .
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Chloro, fluoro, and imidazole substituents High anticancer activity against cervical cancer .
MS-275 (N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamide) Pyridinylmethoxycarbonyl group Potent HDAC inhibitor with brain region selectivity; 30–100× more potent than valproate .

Key Structural and Functional Insights :

In contrast, polar groups like piperidin-ethoxy (Compound 21) may balance lipophilicity and solubility for CNS-targeted activity .

Aminophenyl Position and Bioactivity: The meta-aminophenyl configuration in this compound contrasts with para-aminophenyl analogs (e.g., Compound 59 in ), which show distinct binding modes in target interactions. For example, meta-substituted benzamides often exhibit altered steric and electronic interactions with enzymes or receptors .

Synthetic Methodologies :

  • Similar compounds are synthesized via amide coupling (e.g., HATU/DIPEA in DCM) or catalytic hydrogenation (e.g., Pd/C under H₂). The sec-butoxy group may require tailored alkylation conditions to avoid side reactions .

Biological Activity Trends: Electron-withdrawing groups (e.g., chloro, fluoro in ) enhance anticancer activity, while electron-donating groups (e.g., amino in the target compound) may favor antioxidant or enzyme-modulating effects .

Pharmacological and Pharmacokinetic Considerations

  • Antioxidant Potential: While this compound lacks hydroxyl or methoxy groups (critical for antioxidant activity in ), its amino group may still participate in radical scavenging, albeit with lower efficacy compared to derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (86.6% inhibition) .
  • Metabolic Stability : The sec-butoxy group’s branched structure may reduce cytochrome P450-mediated oxidation, as seen in analogs with slow urinary excretion and prolonged tumor uptake (e.g., radioiodinated benzamides in ) .
  • Toxicity Profile: Benzamides with amino groups (e.g., MS-275) generally exhibit low cytotoxicity, but lipophilic substituents like sec-butoxy may increase off-target effects .

Biological Activity

N-(3-Aminophenyl)-4-(sec-butoxy)benzamide is a compound belonging to the benzamide class, notable for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H20_{20}N2_2O2_2
  • Molecular Weight : 284.36 g/mol
  • CAS Number : 1020054-49-2
  • Structural Features : The compound features an aminophenyl group and a sec-butoxy group attached to a benzamide core, which contributes to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Amination : Introduction of the amino group to the phenyl ring.
  • Butoxylation : Introduction of the sec-butoxy group.
  • Amidation : Formation of the benzamide structure through reaction with benzoyl chloride.

A common synthetic route involves starting with 3-nitroaniline, which is reduced to an amino group, followed by butoxylation using sec-butyl bromide in the presence of a base like potassium carbonate .

Inhibition of Histone Deacetylases (HDACs)

This compound has been identified as a significant inhibitor of HDACs. HDACs are crucial in regulating gene expression by modifying chromatin structure. Inhibition of HDACs has therapeutic implications in cancer treatment and neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Modulation of Gene Expression : By inhibiting HDACs, the compound alters histone acetylation levels, leading to changes in gene expression profiles.
  • Interaction with Receptors : It may also interact with neurotransmitter systems, suggesting potential applications in treating psychiatric disorders .

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

  • HDAC Inhibition Studies :
    • A study reported that this compound effectively inhibited various HDAC isoforms, leading to increased acetylation of histones and subsequent modulation of gene expression in cancer cell lines .
    • Table 1 summarizes the IC50_{50} values for different HDAC isoforms:
    HDAC IsoformIC50_{50} (µM)
    HDAC10.5
    HDAC20.7
    HDAC61.2
  • Neuroprotective Effects :
    • In a neuroprotection study, this compound demonstrated potential in reducing neuronal apoptosis induced by oxidative stress in vitro .
    • The compound's ability to modulate signaling pathways involved in neuroprotection was highlighted.
  • Antipsychotic Potential :
    • Preliminary investigations suggested that this compound may influence dopamine receptor activity, indicating potential antipsychotic effects .

Q & A

Q. What are the common synthetic routes for preparing N-(3-Aminophenyl)-4-(sec-butoxy)benzamide, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves coupling 3-aminophenylamine with 4-(sec-butoxy)benzoyl chloride in the presence of a base (e.g., triethylamine or sodium carbonate) under anhydrous conditions. Aprotic solvents like dichloromethane (DCM) or acetonitrile are preferred to minimize hydrolysis. Critical parameters include:

  • Temperature control : Maintain 0–5°C during acyl chloride addition to prevent side reactions.
  • Inert atmosphere : Use nitrogen/argon to avoid moisture and oxidation.
  • Stoichiometry : A 1:1.1 molar ratio of amine to acyl chloride ensures complete conversion.
    Post-reaction, the product is isolated via extraction, followed by purification using column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity (e.g., aromatic proton integration, sec-butoxy group resonance).
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight ([M+H]+ expected).
  • Spectrofluorometry : Assess photophysical properties (e.g., excitation/emission maxima) for applications in fluorescence-based assays .

Q. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Use dose-response studies (0.1–100 µM) with purified enzymes (e.g., HDACs, kinases) to determine IC50 values. Include positive controls like MS-275 (a benzamide HDAC inhibitor) .
  • Receptor binding assays : Radioligand displacement (e.g., [3H]-labeled ligands) to measure affinity (Ki) for target receptors.
  • Cell viability assays : Test cytotoxicity in cancer/normal cell lines (MTT assay) to identify therapeutic windows .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound in scaled-up reactions?

Methodological Answer:

  • Catalyst screening : Test bases (e.g., sodium pivalate) or coupling agents (e.g., HATU) to enhance efficiency.
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. acetonitrile) for solubility and reaction rate.
  • Process monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically.
  • Purification scaling : Transition from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective bulk isolation .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different studies?

Methodological Answer:

  • Standardized protocols : Replicate assays under identical conditions (pH, temperature, cell lines) to minimize variability.
  • Orthogonal validation : Confirm enzyme inhibition via both fluorogenic substrates and western blotting (e.g., acetyl-histone H3 levels for HDAC activity) .
  • Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., solvent effects, batch-to-batch compound variability).
  • Structural analogs : Compare activity with derivatives (e.g., varying alkoxy groups) to isolate critical pharmacophores .

Q. What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in HDAC or kinase active sites. Validate with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess stability.
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends.
  • ADMET prediction : SwissADME or pkCSM estimates bioavailability, BBB penetration, and toxicity .

Q. How should researchers address potential mutagenicity or toxicity of this compound in preclinical studies?

Methodological Answer:

  • Ames test : Evaluate mutagenicity in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction).
  • In vitro toxicity panels : Test hepatotoxicity (HepG2 cells), cardiotoxicity (hERG assay), and genotoxicity (Comet assay).
  • Safety protocols : Use fume hoods, PPE, and waste neutralization (e.g., sodium bicarbonate for acid hydrolysis) during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)-4-(sec-butoxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Aminophenyl)-4-(sec-butoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.